molecular formula C12H13NO B3358569 1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one CAS No. 80999-05-9

1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one

Cat. No. B3358569
CAS RN: 80999-05-9
M. Wt: 187.24 g/mol
InChI Key: LAUGPFSAEWMVNX-UHFFFAOYSA-N
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Description

“1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one” is a complex organic compound. It has been found in the crystal structure of TcACHE, a type of hydrolase .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the photolysis of N-(3-alkenyl) phthalimides in methanol resulted in the formation of tetrahydropyrido isoindolones, depending on the degree of substitution at the olefin carbons .


Molecular Structure Analysis

The molecular structure of this compound can be complex and detailed information might be found in crystallographic databases. For example, it has been found in the crystal structure of TcACHE .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex. Photolysis of related compounds in methanol has been reported to yield tetrahydropyrido isoindolones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Detailed information might be found in chemical databases or literature .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Its presence in the crystal structure of TcACHE suggests it could be of interest in studies related to this enzyme .

properties

IUPAC Name

2,3,4,10b-tetrahydro-1H-pyrido[1,2-b]isoindol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12-10-6-2-1-5-9(10)11-7-3-4-8-13(11)12/h1-2,5-6,11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUGPFSAEWMVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512886
Record name 1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80999-05-9
Record name 1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one

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